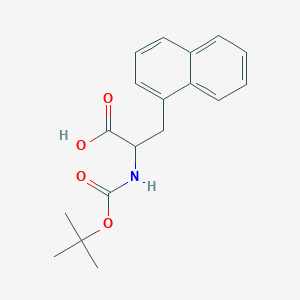

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

描述

2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid is a derivative of alanine, an amino acid. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a tert-butoxycarbonyl (Boc) protecting group. The compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

准备方法

The synthesis of 2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group, followed by the introduction of the naphthalene ring. The reaction conditions often include the use of coupling reagents and solvents such as N,N-dimethylformamide. Industrial production methods may involve the use of room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids .

化学反应分析

Acidolytic Boc Removal

- Conditions : 4 M HCl in dioxane, 70°C for 3 h

- Result : Quantitative cleavage to yield free 2-amino-3-(naphthalen-1-yl)propanoic acid (1-Nal-OH), a non-proteinogenic amino acid used in β-peptide design.

- Mechanism : Protonation of the tert-butyl carbonate followed by elimination of CO₂ and isobutylene .

Stability Under Basic Conditions

- Base Compatibility : Stable in NaHCO₃ (pH ~8.5) during coupling reactions .

- Limitation : Prolonged exposure to strong bases (e.g., NaOH >1 M) induces partial racemization .

Carboxylic Acid Functionalization

The carboxylic acid participates in standard activation/coupling protocols:

Catalytic Asymmetric Modifications

Fe-catalyzed 1,3-nitrogen migration reactions enable stereoselective synthesis of α-amino acids:

- Catalyst : (R,R)-FeBIPF₂ (2 mol%)

- Base : 2,2,6,6-Tetramethylpiperidine (TMP, 0.5–2.0 equiv)

- Solvent : DCB/CHCl₃ (1:1) at –50°C

- Outcome : Chiral inversion to (S)-2-((Boc)amino)-3-(naphthalen-1-yl)propanoic acid with 98% ee .

Naphthalene Ring Reactivity

The naphthalen-1-yl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 (para) | 63% | |

| Sulfonation | SO₃/DMF, 40°C | C5 | 58% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, rt | C2 and C4 | 71% |

Stability and Storage

- Thermal Stability : Decomposes at >180°C (TGA data) .

- Light Sensitivity : Degrades under UV light (λ = 254 nm) in >48 h .

- Recommended Storage : –20°C under argon; shelf life >2 years .

Comparative Reactivity with Analogues

Key structural analogs exhibit distinct reactivity profiles:

| Compound | Carboxylic Acid pKa | Boc Deprotection Rate (HCl/dioxane) | EAS Reactivity |

|---|---|---|---|

| Boc-1-Nal-OH (target) | 3.8 | 100% in 3 h | Moderate |

| Boc-2-Nal-OH (naphthalen-2-yl isomer) | 3.7 | 98% in 3 h | High |

| Boc-Phe-OH (phenylalanine analog) | 4.2 | 95% in 3 h | Low |

科学研究应用

Structure and Composition

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- IUPAC Name : 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Physical Properties

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like methanol and dichloromethane, sparingly soluble in water.

Medicinal Chemistry

Boc-amino acids are widely utilized in the synthesis of pharmaceuticals due to their ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). The Boc group can be easily removed under mild acidic conditions, making it an ideal protecting group for amines during multi-step synthesis.

Case Studies

- Peptide Synthesis : Boc-amino acids are integral in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptide chains while protecting sensitive functional groups during the process. Research has shown that using Boc-protected amino acids can lead to higher yields and purities in synthesized peptides .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations including:

- N-acylation : The Boc group facilitates N-acylation reactions, which are crucial for creating amides from amines.

- Coupling Reactions : It can participate in coupling reactions with other carboxylic acids or amines, forming dipeptides or more complex structures necessary for drug development .

Bioconjugation

Due to its reactive nature, Boc-amino acids can be conjugated with biomolecules such as proteins or nucleic acids, enhancing their therapeutic properties. This application is particularly relevant in targeted drug delivery systems where conjugation with antibodies or peptides can improve specificity and efficacy.

Research Applications

In research laboratories, Boc-amino acids are often used as standards or reference compounds in analytical chemistry. Their well-defined structure allows for the development of analytical methods such as HPLC and mass spectrometry for the quantification of amino acids in biological samples.

作用机制

The mechanism of action of 2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks. It is recognized for its beneficial effects as an ergogenic dietary substance .

相似化合物的比较

2-tert-Butoxycarbonylamino-3-naphthalen-1-yl-propionic acid can be compared with other similar compounds, such as:

Boc-3-(1-Naphthyl)-Ala-OH: Another alanine derivative with a naphthalene ring.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in organic synthesis and have similar protective groups

生物活性

2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid (commonly referred to as Boc-Nap-Ala-OH) is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and peptide synthesis. This compound, with the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol, features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility in various biological contexts.

The structural characteristics of Boc-Nap-Ala-OH include:

- CAS Number : 104882-22-6

- Molecular Formula : C18H21NO4

- IUPAC Name : this compound

- Purity : Typically reported at 95% or higher in commercial preparations .

Biological Activity Overview

Boc-Nap-Ala-OH exhibits a range of biological activities, primarily attributed to its role as a building block in peptide synthesis and its interactions with various biological pathways.

- Peptide Synthesis : The Boc protecting group allows for selective coupling reactions during peptide synthesis, facilitating the incorporation of non-canonical amino acids into peptides. This property is crucial for developing novel therapeutics that target specific biological pathways .

- Cellular Uptake and Metabolism : Studies indicate that derivatives of Boc-amino acids can be effectively taken up by bacterial cells, leading to their conversion into active amino acids within the cellular environment. This metabolic conversion is essential for utilizing these compounds in genetic programming and synthetic biology applications .

- Inhibition of Biological Pathways : Preliminary research suggests that compounds similar to Boc-Nap-Ala-OH may inhibit certain kinase pathways involved in cell signaling. For instance, they may interact with proteins such as ERK and GSK-3, which are critical in various cellular processes including proliferation and differentiation .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of Boc-Nap-Ala-OH:

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Peptide Building Block | Serves as a precursor for synthesizing peptides with enhanced stability. |

| Cellular Uptake | Demonstrated effective uptake in E. coli and mammalian cells. |

| Enzyme Inhibition | Potential inhibition of kinases such as ERK and GSK-3, impacting signaling pathways. |

| Non-canonical Amino Acid Incorporation | Facilitates the incorporation of non-canonical amino acids into proteins. |

Case Studies

- Genetic Programming Applications : In a study involving genetically engineered E. coli, Boc-Nap-Ala-OH was utilized to program the synthesis of complex peptides, demonstrating its utility in creating diverse peptide libraries for therapeutic screening .

- Therapeutic Development : Research has explored the use of Boc-Nap-Ala-OH derivatives in designing inhibitors for cancer-related pathways, particularly focusing on their ability to modulate kinase activity, which is often dysregulated in cancer cells .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390773 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104882-22-6 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。